

Izuforant in Healthy Volunteers: A Comparative Analysis of Safety and Tolerability

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Compound of Interest

Compound Name: *Izuforant*

Cat. No.: *B12394326*

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This guide provides a comprehensive comparison of the safety and tolerability profile of **Izuforant**, a selective histamine H4 receptor (H4R) antagonist, in healthy volunteers, benchmarked against other H4R antagonists. The data presented is compiled from publicly available clinical trial information and peer-reviewed publications.

Executive Summary

Izuforant has demonstrated a favorable safety and tolerability profile in a Phase I clinical trial involving healthy volunteers. The study, which included single and multiple ascending dose cohorts, showed that **Izuforant** was well-tolerated with no discontinuations due to adverse events.^[1] This positions **Izuforant** as a promising candidate for the treatment of atopic dermatitis.^{[1][2]} In comparison to other H4R antagonists, **Izuforant**'s safety profile appears to be consistent with or potentially more favorable than some earlier compounds in this class, particularly concerning specific adverse events noted in comparator drug trials.

Comparative Safety and Tolerability of H4R Antagonists in Healthy Volunteers

The following tables summarize the available safety and tolerability data from Phase I clinical trials of **Izuforant** and other selected H4R antagonists in healthy volunteers.

Table 1: Summary of Adverse Events for **Izuforant** in Healthy Volunteers (SAD Study)

System Organ Class	Preferred Term	Placebo (N=10) n (%)	10 mg (N=6) n (%)	30 mg (N=6) n (%)	100 mg (N=6) n (%)	300 mg (N=6) n (%)	600 mg (N=6) n (%)	Total (N=40) n (%)
Gastrointestinal disorders								
	0 (0.0)	1 (16.7)	0 (0.0)	0 (0.0)	0 (0.0)	3 (50.0)	4 (10.0)	
Diarrhea	0 (0.0)	1 (16.7)	0 (0.0)	0 (0.0)	0 (0.0)	2 (33.3)	3 (7.5)	
Nausea	0 (0.0)	0 (0.0)	0 (0.0)	0 (0.0)	0 (0.0)	1 (16.7)	1 (2.5)	
Nervous system disorders								
	1 (10.0)	1 (16.7)	1 (16.7)	1 (16.7)	1 (16.7)	4 (66.7)	9 (22.5)	
Dizziness	1 (10.0)	1 (16.7)	1 (16.7)	1 (16.7)	1 (16.7)	3 (50.0)	8 (20.0)	
Headache	0 (0.0)	0 (0.0)	0 (0.0)	0 (0.0)	0 (0.0)	1 (16.7)	1 (2.5)	
General disorders and administration site conditions								
	1 (10.0)	0 (0.0)	0 (0.0)	0 (0.0)	0 (0.0)	1 (16.7)	2 (5.0)	
Fatigue	1 (10.0)	0 (0.0)	0 (0.0)	0 (0.0)	0 (0.0)	1 (16.7)	2 (5.0)	
Total subject	2 (20.0)	2 (33.3)	1 (16.7)	1 (16.7)	1 (16.7)	6 (100.0)	13 (32.5)	

s with
AEs

Note: A serious adverse event (gastrointestinal hemorrhage) was reported in one subject in the 10 mg dose group; however, it was considered unlikely to be related to the study drug. All other AEs were Grade 1 or 2.

Table 2: Comparative Overview of Safety Findings for H4R Antagonists in Healthy Volunteer Studies

Drug	Key Safety and Tolerability Findings in Phase I Healthy Volunteer Studies
Izuforant	All single doses (10-600 mg) and multiple doses (100-400 mg) were well-tolerated. No discontinuations due to adverse events. Most common AEs were dizziness and gastrointestinal issues (diarrhoea, nausea) at higher doses.
JNJ-39758979	Generally well-tolerated. The most frequently reported adverse events were dose-dependent nausea and headache (9% headache, 13% nausea at 600 mg). No other safety issues were noted in the Phase 1 study.
Toreforant	Well-tolerated at all tested doses in Phase 1 studies. One notable exception was QT prolongation observed at the highest dose.
ZPL-3893787	Data from Phase I studies in healthy volunteers is not readily available. In a study with atopic dermatitis patients, it was reported to be well-tolerated.

Experimental Protocols

A detailed understanding of the experimental design is crucial for interpreting safety and tolerability data.

Izuforant Phase I Study (NCT04018170)

Study Design: A dose block-randomized, double-blind, placebo-controlled, single and multiple ascending dose study conducted in 64 healthy volunteers.

- Single Ascending Dose (SAD): Subjects received a single oral dose of **Izuforant** (10, 30, 100, 300, or 600 mg) or placebo in a fasted state.
- Multiple Ascending Dose (MAD): Subjects received a once-daily oral dose of **Izuforant** (100, 200, or 400 mg) or placebo for 7 days in a fasted state.

Safety and Tolerability Assessments:

- Monitoring of all adverse events (AEs).
- Physical examinations.
- Vital signs monitoring.
- 12-lead electrocardiograms (ECGs).
- Routine hematology, serum chemistry, and urinalysis.

JNJ-39758979 Phase I Study

Study Design: A randomized, three-period, double-blind, crossover study in 24 healthy subjects.

- Dosing: A single oral dose of 600 mg of JNJ-39758979, 10 mg of cetirizine, or placebo was administered.
- Washout Period: Treatment periods were separated by a 22-day washout period.

Safety Assessment: Safety was assessed for all subjects throughout the study.

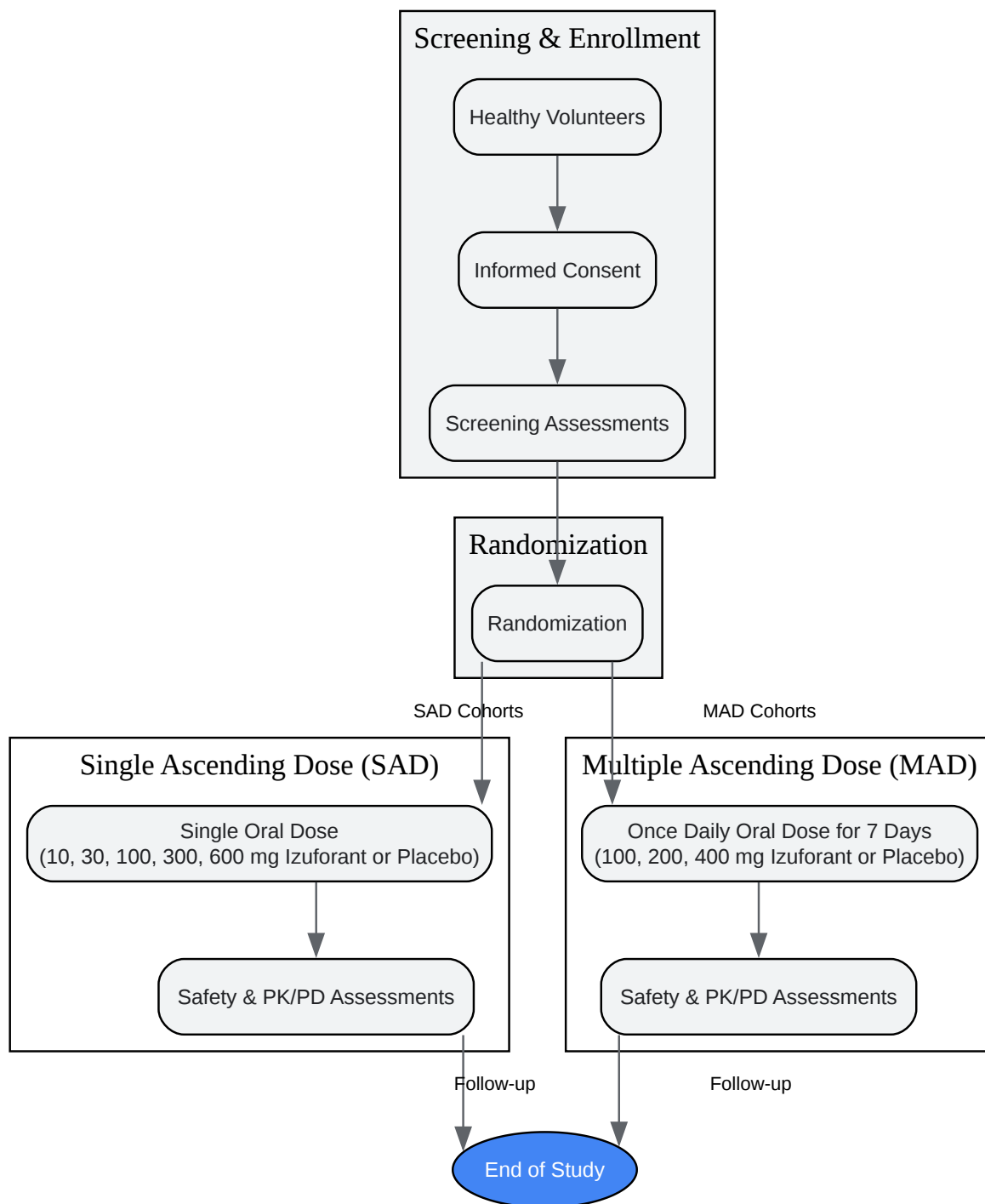
Toreforant Phase I Study

Study Design: Phase 1 human clinical studies were conducted to assess safety, pharmacokinetics, and pharmacodynamics. Specific details of the study design are not fully available in the public domain.

Safety Assessment: Safety assessments were conducted at all tested doses.

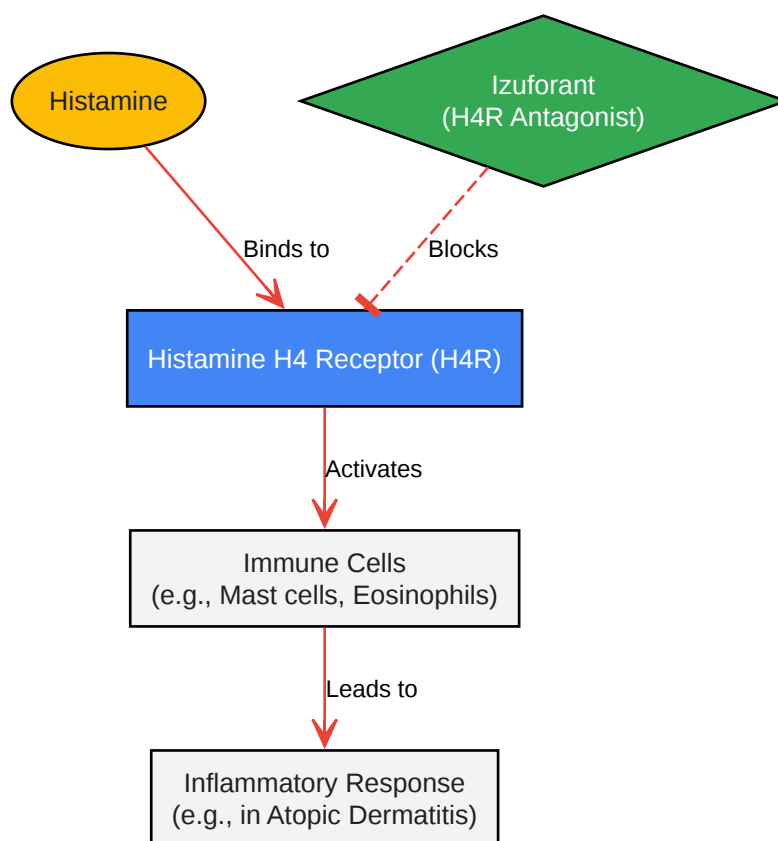
Visualizing Experimental Workflows and Pathways

To further clarify the processes and relationships described, the following diagrams are provided.



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Caption: Workflow of the **Izuforant** Phase I clinical trial.



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Caption: Simplified signaling pathway of the Histamine H4 Receptor.

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References

- 1. Pharmacokinetics, pharmacodynamics, and safety of izuforant, an H4R inhibitor, in healthy subjects: A phase I single and multiple ascending dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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